molecular formula C17H15ClN2O3 B2759853 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-83-7

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2759853
CAS RN: 922000-83-7
M. Wt: 330.77
InChI Key: XJHBYPKEPGPRHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group and a tetrahydrobenzo[f][1,4]oxazepin ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure can influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the tetrahydrobenzo[f][1,4]oxazepin ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Anti-HIV Activity

Imidazole-containing compounds, which share similarities with indole derivatives, have been studied as anti-HIV agents. Although direct evidence for F2276-0069 is lacking, its structural motifs warrant further exploration .

Antitubercular Activity

Indole-based compounds have shown promise against tuberculosis. Although F2276-0069 hasn’t been specifically tested, its benzoxazepine scaffold aligns with other successful antitubercular agents .

Other Biological Activities

Indole derivatives exhibit diverse effects, including antimicrobial, antidiabetic, and antimalarial properties. While direct studies on F2276-0069 are limited, its structural features hint at broader biological potential.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins or enzymes in the body, and the functional groups in this compound could potentially interact with such targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHBYPKEPGPRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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